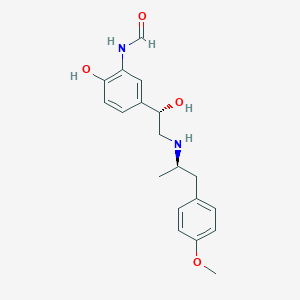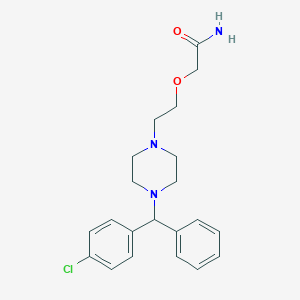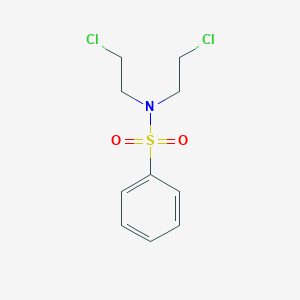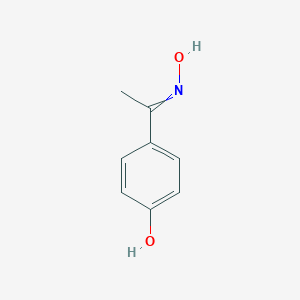
4'-Hydroxyacetophénone oxime
Vue d'ensemble
Description
4’-Hydroxyacetophenone Oxime is an impurity of Acetaminophen (Paracetamol). Acetaminophen is a potent cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2) inhibitor, and is used as an antipyretic and analgesic agent .
Synthesis Analysis
The synthesis of 4’-Hydroxyacetophenone Oxime involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide . The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. The Beckmann rearrangement is also employed to convert oximes to amides .
Molecular Structure Analysis
The molecular weight of 4’-Hydroxyacetophenone Oxime is 151.16 g/mol. Its chemical formula is C8H9NO2 . The structure of 4’-Hydroxyacetophenone Oxime can be viewed using Java or Javascript .
Chemical Reactions Analysis
The Beckmann rearrangement is a reaction employed to convert oximes to amides . The reaction converts oximes into their corresponding amides, allowing the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C-N bond .
Physical and Chemical Properties Analysis
The physical properties of 4’-Hydroxyacetophenone Oxime include a boiling point of 318.1±25.0 C at 760 mmHg and a melting point of 142-144 C . It has a density of 1.27 g/cm3 at 20 °C .
Applications De Recherche Scientifique
Transposition de Beckmann
La 4'-Hydroxyacetophénone oxime est utilisée dans la Transposition de Beckmann . Cette réaction est employée dans de nombreux secteurs pour convertir les oximes en amides . La réaction a été grandement améliorée depuis sa découverte en termes de sécurité et de viabilité . La transposition de Beckmann est une réaction découverte au milieu des années 1880 par le chimiste Ernst Otto Beckmann . La réaction convertit les oximes en leurs amides correspondants , permettant l'insertion de l'atome d'azote de la liaison C=N dans la chaîne carbonée, formant une liaison C–N .
Production du paracétamol
La this compound est utilisée dans la production du paracétamol . Le paracétamol est produit en faisant réagir une hydroxycétone aromatique (4-hydroxyacetophénone) avec un sel d'hydroxylamine pour former la cétoxime et en exposant la cétoxime à un catalyseur qui induit la transposition de Beckmann, formant la N-acyl-hydroxylamine aromatique .
Impureté de l'acétaminophène
La this compound est une impureté de l'acétaminophène . L'acétaminophène est un puissant inhibiteur de la cyclooxygénase-2 (COX-2) et de la N-acétyltransférase hépatique 2 (NAT2), et un agent antipyrétique et analgésique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Mécanisme D'action
Target of Action
The primary targets of 4’-Hydroxyacetophenone Oxime are Cyclooxygenase-2 (COX-2) and Hepatic N-acetyltransferase 2 (NAT2) . COX-2 is an enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain. NAT2 is a key enzyme in the metabolism of drugs and xenobiotics.
Mode of Action
4’-Hydroxyacetophenone Oxime interacts with its targets by inhibiting their activity . The compound is known to undergo the Beckmann Rearrangement , a reaction that converts oximes into their corresponding amides . This allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond .
Biochemical Pathways
The Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime affects the biochemical pathways involved in the production of amides from oximes . The resulting amides can have various downstream effects depending on their specific structures and properties.
Pharmacokinetics
A process has been disclosed for the preparation of 4’-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with a hydroxylamine in caustic, wherein the mother liquor obtained after crystallization of the oxime together with the wash water is recycled back and reused . This suggests that the compound’s bioavailability may be influenced by factors such as the pH of the environment and the presence of other compounds.
Result of Action
The result of the action of 4’-Hydroxyacetophenone Oxime is the production of amides from oximes via the Beckmann Rearrangement . This can lead to various molecular and cellular effects depending on the specific amides produced.
Action Environment
The action of 4’-Hydroxyacetophenone Oxime can be influenced by environmental factors such as pH and temperature . For example, traditional methods for the Beckmann rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . Improvements have been made to allow the reaction to occur under safer and more viable conditions .
Safety and Hazards
Orientations Futures
The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry, and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) .
Analyse Biochimique
Biochemical Properties
4’-Hydroxyacetophenone Oxime plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2), which are involved in the metabolism of Acetaminophen . The nature of these interactions is primarily inhibitory, affecting the function of these enzymes .
Cellular Effects
The effects of 4’-Hydroxyacetophenone Oxime on cells and cellular processes are significant. It influences cell function by inhibiting COX-2, an enzyme involved in inflammation and pain pathways . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4’-Hydroxyacetophenone Oxime exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for COX-2 and NAT2 enzymes, thereby altering gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the Beckmann rearrangement of acetophenone oxime, a reaction studied using solid-state NMR spectroscopy .
Metabolic Pathways
4’-Hydroxyacetophenone Oxime is involved in the metabolic pathways of Acetaminophen. It interacts with enzymes such as COX-2 and NAT2, potentially affecting metabolic flux or metabolite levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Hydroxyacetophenone Oxime' involves the conversion of '4'-Hydroxyacetophenone' to '4'-Hydroxyacetophenone oxime' using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "'4'-Hydroxyacetophenone'", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Dissolve '4'-Hydroxyacetophenone' in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Recrystallize the product from ethanol to obtain '4'-Hydroxyacetophenone Oxime'" ] } | |
Numéro CAS |
34523-34-7 |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6- |
Clé InChI |
BVZSQTRWIYKUSF-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC=C(C=C1)O |
SMILES |
CC(=NO)C1=CC=C(C=C1)O |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)O |
Apparence |
White to Off-White Solid |
melting_point |
142-144 °C |
Pictogrammes |
Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-(4-Hydroxyphenyl)ethanone Oxime; 1-(4-Hydroxyphenyl)-1-ethanone Oxime; 1-(4-Hydroxyphenyl)ethanone Oxime; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
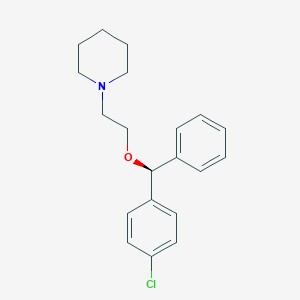

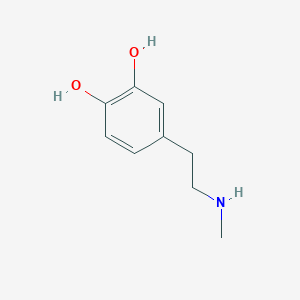
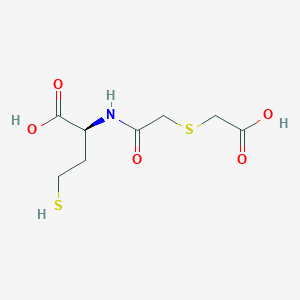
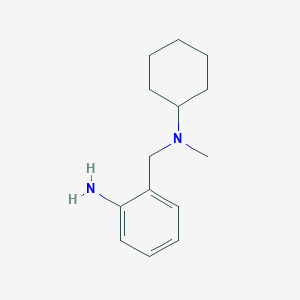
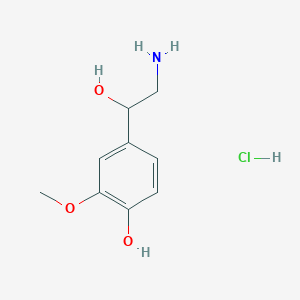
![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)



